5-Bromobenzene-1,2,3-triol

Description

The exact mass of the compound 5-Bromobenzene-1,2,3-triol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromobenzene-1,2,3-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromobenzene-1,2,3-triol including the price, delivery time, and more detailed information at info@benchchem.com.

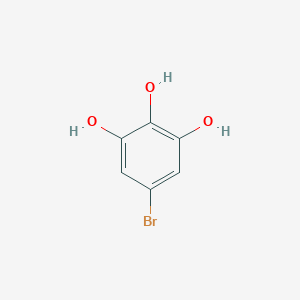

Structure

3D Structure

Properties

IUPAC Name |

5-bromobenzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3/c7-3-1-4(8)6(10)5(9)2-3/h1-2,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKWULQSPPFVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16492-75-4 | |

| Record name | 5-Bromobenzene-1,2,3-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Synthesis of 5-Bromobenzene-1,2,3-triol from Pyrogallol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Bromobenzene-1,2,3-triol (5-bromopyrogallol), a valuable substituted polyphenol intermediate. The document details the strategic approach to the regioselective bromination of the highly activated pyrogallol ring system via electrophilic aromatic substitution. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol using N-Bromosuccinimide (NBS) as a mild and selective brominating agent, and discuss methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded methodology for the preparation of this compound.

Introduction and Strategic Overview

5-Bromobenzene-1,2,3-triol is a functionalized aromatic compound featuring a benzene core substituted with three hydroxyl groups and a single bromine atom.[1] This unique structure, combining the nucleophilic character of a polyphenol with the synthetic versatility of an aryl bromide, makes it a valuable precursor in various fields. It serves as a key building block in the synthesis of complex molecules with potential applications in materials science, such as discotic liquid crystals, and in medicinal chemistry for developing novel therapeutic agents with antimicrobial and antioxidant properties.[1]

The synthesis of 5-bromopyrogallol from pyrogallol presents a classic challenge in organic chemistry: controlling regioselectivity on a highly activated aromatic ring. Pyrogallol's three hydroxyl groups are powerful activating, ortho-, para-directing substituents, making the ring extremely susceptible to electrophilic attack and prone to over-bromination.[2] The core of this guide is to present a robust methodology that favors the formation of the desired 5-bromo isomer by carefully selecting the brominating agent and controlling reaction conditions. The direct bromination of benzene-1,2,3-triol with bromine (Br₂) or a milder source like N-bromosuccinimide (NBS) is the most direct synthetic route.[1] Our focus will be on the use of NBS, which is widely recognized as an effective reagent for the regioselective bromination of activated aromatic systems.[3][4]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of the target compound is critical for its successful synthesis, purification, and handling.

| Property | Value | Reference(s) |

| IUPAC Name | 5-Bromobenzene-1,2,3-triol | |

| CAS Number | 16492-75-4 | |

| Molecular Formula | C₆H₅BrO₃ | [5] |

| Molecular Weight | 205.01 g/mol | [5] |

| Appearance | Dark fawn/beige to brown solid powder or crystals | [5][6] |

| Purity | ≥95% (typical commercial grade) | [5] |

| Storage | 2-8°C, under inert atmosphere, protected from light |

Safety Information:

5-Bromobenzene-1,2,3-triol is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.

| Hazard Statement | Description | Reference(s) |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

The primary starting material, pyrogallol, is toxic and readily absorbs oxygen in alkaline solutions, turning brown.[2] The brominating agent, N-Bromosuccinimide, is an irritant.[7] A comprehensive risk assessment should be performed before commencing any experimental work.

Synthesis Pathway and Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution (SEAr) reaction. This class of reactions involves the attack of an electrophile on the electron-rich benzene ring, leading to the substitution of a hydrogen atom.[8]

The Challenge of Regioselectivity

The three hydroxyl groups of pyrogallol are strong activating groups, meaning they donate electron density to the aromatic ring, making it highly nucleophilic. They direct incoming electrophiles to the positions ortho and para to themselves. In pyrogallol, the C4 and C6 positions are ortho to one hydroxyl group and para to another. The C5 position is para to the C2-hydroxyl and ortho to the C1 and C3 hydroxyls.

The preferential substitution at the C5 position can be rationalized by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) formed upon electrophilic attack. Attack at C5 allows for the positive charge to be delocalized across the ring and stabilized by the oxygen atoms of all three hydroxyl groups through resonance, without placing a positive charge on the carbon atom directly bonded to an electron-donating hydroxyl group, which is a more stable arrangement. This cumulative electronic effect, combined with potentially lower steric hindrance at C5 compared to the C4/C6 positions, favors the formation of 5-bromopyrogallol.

Reaction Mechanism

The reaction mechanism using NBS in a polar solvent like acetonitrile proceeds in three key stages:

-

Generation of the Electrophile: NBS serves as a source of an electrophilic bromine species (Br⁺). In the presence of a trace acid catalyst or a polar solvent, the N-Br bond is polarized, making the bromine atom susceptible to nucleophilic attack.[9]

-

Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich pyrogallol ring attacks the electrophilic bromine atom. This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate (the arenium ion).

-

Deprotonation and Aromatization: A weak base (e.g., the succinimide anion) removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final 5-bromopyrogallol product.[10]

Caption: General mechanism for electrophilic bromination of pyrogallol.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative methodology synthesized from established chemical principles for the bromination of activated phenols.[4] It should be performed by trained personnel with appropriate safety precautions.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Pyrogallol | 126.11 | 5.00 g | 39.6 mmol | High purity, white solid |

| N-Bromosuccinimide (NBS) | 177.98 | 6.88 g | 38.7 mmol | Recrystallize if yellow |

| Acetonitrile (CH₃CN) | 41.05 | 200 mL | - | Anhydrous grade |

| Saturated NaHCO₃ (aq) | - | ~100 mL | - | For workup |

| Saturated Na₂S₂O₃ (aq) | - | ~50 mL | - | For workup |

| Brine (Saturated NaCl) | - | ~50 mL | - | For workup |

| Anhydrous MgSO₄ | - | ~10 g | - | Drying agent |

| Ethyl Acetate | - | - | - | For extraction/purification |

| Hexanes | - | - | - | For purification |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 5-bromopyrogallol.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrogallol (5.00 g, 39.6 mmol). Add 100 mL of anhydrous acetonitrile and stir until the solid is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C. If possible, maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the pyrogallol.

-

Brominating Agent Preparation: In a separate flask, dissolve N-bromosuccinimide (6.88 g, 38.7 mmol, 0.98 equivalents) in 100 mL of anhydrous acetonitrile. Using slightly less than one equivalent of NBS is a crucial strategy to minimize the formation of dibrominated byproducts.

-

Addition: Add the NBS solution to the cooled pyrogallol solution dropwise via an addition funnel over a period of 30-45 minutes. Maintain the temperature at 0°C throughout the addition. The reaction is exothermic, and slow addition is critical for selectivity.

-

Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress by Thin Layer Chromatography (TLC), eluting with a 3:7 mixture of ethyl acetate and hexanes. The reaction is typically complete within 2-4 hours, indicated by the consumption of the pyrogallol starting material.

-

Workup: Once the reaction is complete, quench it by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine species, followed by 50 mL of brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.

Purification and Characterization

The crude product will likely contain unreacted starting material, the desired 5-bromo isomer, and potentially small amounts of di-brominated byproducts.

Purification

Recrystallization is the preferred method for purification.

-

Solvent System: A mixed solvent system of ethyl acetate and hexanes is a good starting point.

-

Procedure: Dissolve the crude solid in a minimum amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature and subsequently in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

Alternatively, for higher purity, silica gel column chromatography can be employed using a gradient elution, starting with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity.

Characterization

The purified product should be characterized to confirm its identity and purity. The following are predicted spectroscopic data based on the structure of 5-Bromobenzene-1,2,3-triol.

| Technique | Expected Observations |

| ¹H NMR (in DMSO-d₆) | - Two singlets in the aromatic region (δ 6.5-7.5 ppm), each integrating to 1H, corresponding to the two non-equivalent aromatic protons. - Three singlets in the phenolic region (δ 8.5-10.0 ppm), each integrating to 1H, corresponding to the three hydroxyl protons. |

| ¹³C NMR (in DMSO-d₆) | - Six distinct signals expected. - One signal for the carbon bearing the bromine (C-Br) around δ 100-110 ppm. - Three signals for the carbons bearing the hydroxyl groups (C-OH) in the range of δ 140-155 ppm. - Two signals for the carbons bearing hydrogen (C-H) in the range of δ 105-120 ppm. |

| FT-IR (KBr pellet) | - Broad O-H stretching band from ~3200-3600 cm⁻¹. - C=C aromatic ring stretching bands around 1500-1600 cm⁻¹. - C-O stretching bands around 1200-1300 cm⁻¹. - C-Br stretching band in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z ≈ 202.9 and 204.9, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. |

Conclusion

The synthesis of 5-Bromobenzene-1,2,3-triol from pyrogallol is a prime example of controlled electrophilic aromatic substitution on a highly activated substrate. By employing N-Bromosuccinimide as a mild brominating agent, maintaining low reaction temperatures, and using a substoichiometric amount of the reagent, the reaction can be guided to favor the desired 5-bromo isomer with high selectivity. The protocol and characterization data provided in this guide offer a robust framework for researchers to produce and validate this important chemical intermediate for further applications in science and industry.

References

- This reference number is intentionally left blank to maintain consistency with the provided search results.

- This reference number is intentionally left blank to maintain consistency with the provided search results.

- This reference number is intentionally left blank to maintain consistency with the provided search results.

- This reference number is intentionally left blank to maintain consistency with the provided search results.

- This reference number is intentionally left blank to maintain consistency with the provided search results.

-

Electrophilic aromatic substitution. Wikipedia. [Link]

- This reference number is intentionally left blank to maintain consistency with the provided search results.

-

Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

- This reference number is intentionally left blank to maintain consistency with the provided search results.

-

Pyrogallol: Properties, Uses, Reactions & FAQs Explained. Vedantu. [Link]

-

N-Bromosuccinimide. Wikipedia. [Link]

- This reference number is intentionally left blank to maintain consistency with the provided search results.

- This reference number is intentionally left blank to maintain consistency with the provided search results.

- This reference number is intentionally left blank to maintain consistency with the provided search results.

- This reference number is intentionally left blank to maintain consistency with the provided search results.

- This reference number is intentionally left blank to maintain consistency with the provided search results.

-

16492-75-4 | 5-Bromobenzene-1,2,3-triol. HFC an H&F Company. [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde. Redalyc. [Link]

- This reference number is intentionally left blank to maintain consistency with the provided search results.

-

Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. ResearchGate. [Link]

Sources

- 1. Buy 5-Bromobenzene-1,2,3-triol | 16492-75-4 [smolecule.com]

- 2. Pyrogallol: Properties, Uses, Reactions & FAQs Explained [vedantu.com]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. 5-Bromobenzene-1,2,3-triol | CymitQuimica [cymitquimica.com]

- 6. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. redalyc.org [redalyc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 5-Bromobenzene-1,2,3-triol: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzene-1,2,3-triol, also known as 5-bromopyrogallol, is a halogenated derivative of pyrogallol (benzene-1,2,3-triol). This compound serves as a versatile intermediate in organic synthesis, offering a unique combination of a nucleophilic trihydroxylated benzene ring and a bromine atom amenable to a variety of coupling reactions.[1] Its structural features make it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.[1] The presence of the three hydroxyl groups imparts significant reactivity and solubility in polar solvents, while the bromine atom provides a handle for forming new carbon-carbon and carbon-heteroatom bonds, making it a key precursor for various derivatives.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromobenzene-1,2,3-triol, with a focus on its practical application in a research and development setting.

Physicochemical and Safety Data

A summary of the key physicochemical properties of 5-Bromobenzene-1,2,3-triol is presented in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrO₃ | [3][4] |

| Molecular Weight | 205.01 g/mol | [3][4] |

| CAS Number | 16492-75-4 | [3][4] |

| Appearance | Dark fawn/beige to brown or white solid/powder/crystals | [3][4] |

| Melting Point | 118-122 °C | |

| Boiling Point (Predicted) | 345.9 ± 37.0 °C at 760 Torr | |

| Purity | ≥95% | [3][4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [5] |

Safety Information: 5-Bromobenzene-1,2,3-triol is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

GHS Pictogram: GHS07 (Exclamation mark).[5]

Synthesis of 5-Bromobenzene-1,2,3-triol

The primary synthetic route to 5-Bromobenzene-1,2,3-triol is the electrophilic bromination of benzene-1,2,3-triol (pyrogallol).[1] The hydroxyl groups of pyrogallol are strongly activating ortho-, para-directors, making the positions C4 and C6 highly susceptible to electrophilic attack. Due to steric hindrance from the two adjacent hydroxyl groups at C1 and C2, the C5 position is less reactive. Therefore, direct bromination tends to yield 4-bromopyrogallol and 4,6-dibromopyrogallol. To achieve selective synthesis of 5-Bromobenzene-1,2,3-triol, alternative strategies are often employed.

One reported method involves the demethylation of 5-bromo-1,2,3-trimethoxybenzene using a strong Lewis acid like boron tribromide (BBr₃).[1]

Experimental Protocol: Demethylation of 5-bromo-1,2,3-trimethoxybenzene

The following is a generalized procedure based on standard demethylation reactions of aryl methyl ethers.

Materials:

-

5-bromo-1,2,3-trimethoxybenzene

-

Boron tribromide (BBr₃) solution in dichloromethane (DCM)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Dissolve 5-bromo-1,2,3-trimethoxybenzene in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.

-

Slowly add a solution of BBr₃ in DCM dropwise to the stirred solution. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).

-

Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C to decompose the excess BBr₃.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure 5-Bromobenzene-1,2,3-triol.

Analytical Characterization

While specific, publicly available spectral data for 5-Bromobenzene-1,2,3-triol is limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple. Due to the symmetry of the molecule, the two aromatic protons at positions 4 and 6 would be chemically equivalent, appearing as a single singlet. The three hydroxyl protons would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show four distinct signals in the aromatic region. One signal for the carbon bearing the bromine atom (C5), one for the two equivalent carbons bearing hydroxyl groups (C1 and C3), one for the carbon at C2, and one for the two equivalent carbons bearing the aromatic protons (C4 and C6).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C-C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region. A characteristic C-Br stretching vibration would be expected in the fingerprint region, typically between 500 and 700 cm⁻¹.

Chemical Reactivity and Applications

5-Bromobenzene-1,2,3-triol is a versatile intermediate due to the presence of both the hydroxyl groups and the bromine atom, which can undergo a range of chemical transformations.

Reactions of the Hydroxyl Groups

-

Oxidation: The triol system is susceptible to oxidation to form the corresponding quinone, 5-bromo-1,2,3-benzenetrione.[1] Common oxidizing agents for this transformation include potassium permanganate and chromium trioxide.[1] The resulting quinone is a highly reactive species that can participate in various cycloaddition and nucleophilic addition reactions.

Reactions of the Bromine Atom

-

Reduction: The bromine atom can be removed through reduction to yield benzene-1,2,3-triol (pyrogallol).[1] This can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.[1]

-

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, such as amines and thiols, under basic conditions to synthesize a variety of substituted pyrogallol derivatives.[1]

-

Suzuki Coupling: The bromine atom makes 5-Bromobenzene-1,2,3-triol an excellent substrate for palladium-catalyzed Suzuki cross-coupling reactions. This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent, typically an arylboronic acid.[1] This is a key reaction in the synthesis of biphenyl and dibenzofuran derivatives, some of which have shown potent antibacterial activities.[1]

Application in the Synthesis of Bioactive Molecules

A significant application of 5-Bromobenzene-1,2,3-triol is in the synthesis of dibenzofuran derivatives. These compounds are of interest due to their potential as antibacterial agents.[1] The synthesis typically involves a Suzuki coupling reaction to form a biphenyl intermediate, followed by an intramolecular cyclization to construct the dibenzofuran core.

Visualizing Key Synthetic Pathways

Synthesis of 5-Bromobenzene-1,2,3-triol

Caption: Demethylation of 5-bromo-1,2,3-trimethoxybenzene.

Application in Dibenzofuran Synthesis

Caption: Synthesis of Dibenzofuran Derivatives.

Conclusion

5-Bromobenzene-1,2,3-triol is a valuable and reactive intermediate in organic synthesis. Its trifunctional nature allows for a diverse range of chemical transformations, making it a key building block for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. While detailed experimental protocols and comprehensive spectral data are not widely available in the public domain, this guide provides a solid foundation of its chemical properties, synthetic routes, and reactivity based on existing literature and chemical principles. Further research into the specific reaction conditions and analytical characterization of this compound will undoubtedly expand its utility and application in various fields of chemical research and development.

References

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

ResearchGate. Synthesis of dibenzofuran derivatives. [Link]

-

MDPI. A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Link]

-

OUCI. Visible-Light-Promoted Synthesis of Dibenzofuran Derivatives. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 5-Bromo-1,2,3-trihydroxybenzene in Modern Pharmaceutical Synthesis. [Link]

-

RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

PENTA. Bromobenzene - SAFETY DATA SHEET. [Link]

-

University of Wisconsin-La Crosse. Bromobenzene. [Link]

-

The Royal Society of Chemistry. Synthesis of bromobenzene: 64. [Link]

-

Green Chemistry (RSC Publishing). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. [Link]

-

NIH. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]

-

NIH. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

-

ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]

-

NIH. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

-

HFC2145 | 5-Bromobenzene-1,2,3-triol. 16492-75-4. [Link]

Sources

- 1. Buy 5-Bromobenzene-1,2,3-triol | 16492-75-4 [smolecule.com]

- 2. Bromopyrogallol red - Wikipedia [en.wikipedia.org]

- 3. US20170267611A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents [patents.google.com]

- 4. 5-Bromobenzene-1,2,3-triol | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

5-Bromobenzene-1,2,3-triol: A Comprehensive Technical Guide on Molecular Structure and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern chemical research, particularly within drug discovery and materials science, the utility of a molecule is intrinsically linked to the depth of its characterization. 5-Bromobenzene-1,2,3-triol, a halogenated derivative of the well-known pyrogallol scaffold, is a compound of rising interest. Its trifunctional hydroxyl arrangement offers a potent chelating and hydrogen-bonding platform, while the bromo-substituent provides a crucial vector for synthetic elaboration via modern cross-coupling methodologies. This guide is constructed not as a rigid list of facts, but as a narrative that follows the logical progression of scientific inquiry. We will explore not just what is done to characterize this molecule, but why specific analytical choices are made, providing the field-proven insights necessary for robust and reliable research.

The Molecular Blueprint: Structure and Inherent Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. 5-Bromobenzene-1,2,3-triol's structure dictates its potential interactions and reactivity. The vicinal triol system on an aromatic ring is a classic pharmacophore, and the addition of bromine at the 5-position introduces significant electronic and steric modulation.

Core Properties

A summary of the fundamental physicochemical properties of 5-Bromobenzene-1,2,3-triol is presented below. These values are critical for everything from reaction stoichiometry to formulation.

| Property | Value | Data Source(s) |

| Molecular Formula | C₆H₅BrO₃ | [1][2] |

| Molecular Weight | 205.01 g/mol | [1][2] |

| IUPAC Name | 5-bromobenzene-1,2,3-triol | [1] |

| CAS Number | 16492-75-4 | [1][2] |

| Appearance | Reported as brown to white solid, powder, or crystals | [3] |

| Predicted Boiling Point | 345.9 ± 37.0 °C at 760 Torr | [3] |

| Experimental Melting Point | 118 to 122 °C | [3] |

| Storage Conditions | Store in refrigerator (2 to 8 °C), under an inert atmosphere, in a dark space | [3] |

Structural Representation

Visualizing the molecule is key to understanding its steric and electronic landscape.

Caption: Logical flow from starting materials to purified product.

Detailed Experimental Protocol: A Self-Validating System

Materials:

-

Pyrogallol (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0-1.1 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel setup.

Procedure:

-

Dissolution: Dissolve pyrogallol in a minimal amount of glacial acetic acid in a round-bottom flask with stirring. The acid serves as a polar solvent that can also protonate the brominating agent, increasing its electrophilicity.

-

Bromination: Cool the flask in an ice-water bath to control the exothermic reaction. Dissolve NBS in glacial acetic acid and add it dropwise to the pyrogallol solution over 30-60 minutes. NBS is often preferred over elemental bromine (Br₂) as it is a solid, easier to handle, and provides a slow, controlled release of the electrophilic bromine species, minimizing over-bromination.

-

Reaction Monitoring (Self-Validation): Track the reaction's progress using Thin-Layer Chromatography (TLC). A suitable mobile phase might be 30-50% ethyl acetate in hexanes. The disappearance of the pyrogallol spot and the appearance of a new, less polar product spot indicates reaction progression. This step is crucial to prevent incomplete reactions or byproduct formation from excessive reaction times.

-

Isolation: Once the reaction is complete by TLC, pour the mixture into a beaker of ice-cold water. The polar product is significantly less soluble in water than in acetic acid, causing it to precipitate.

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and succinimide. The primary purification is achieved by recrystallization. A solvent system like ethanol/water is effective; dissolve the crude solid in a minimum of hot ethanol and add hot water dropwise until turbidity persists, then allow to cool slowly. This process selects for the desired product to crystallize out, leaving impurities in the mother liquor.

-

Final Drying: Dry the purified crystals under vacuum to remove all solvent traces, yielding the final product.

Unambiguous Characterization: A Multi-Technique Approach

No single analytical technique provides a complete picture. A robust characterization workflow employs multiple orthogonal methods to confirm structure, purity, and identity.

Caption: A logical workflow for the analytical characterization of 5-Bromobenzene-1,2,3-triol.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogenation

Causality: MS is the first port of call to confirm the molecular weight of the synthesized compound. For halogenated compounds, it provides a definitive signature.

Protocol (Electron Ionization - EI-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

-

Instrumentation: Direct infusion or GC-MS.

-

Ionization: Electron Ionization (EI) at 70 eV.

Expected Results & Interpretation: The molecular weight is 205.01 g/mol . Due to bromine's two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly a 1:1 natural abundance, the molecular ion (M⁺) will appear as a characteristic doublet of peaks with a ~1:1 intensity ratio at m/z 204 and 206. [4]This isotopic pattern is a powerful diagnostic tool.

-

Primary Fragmentation: A common fragmentation pathway for bromophenols is the loss of a bromine radical (•Br) or carbon monoxide (CO) from the molecular ion. [4] * [M - Br]⁺: Peaks at m/z 125.

-

[M - CO]⁺: Peaks at m/z 176/178.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Causality: NMR provides the most detailed information about the carbon-hydrogen framework of the molecule, confirming the substitution pattern and the presence of hydroxyl groups.

Protocol (¹H and ¹³C NMR):

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are good choices due to their ability to dissolve the polar compound and the potential to observe the exchangeable hydroxyl protons.

-

Concentration: ~5-10 mg in 0.6 mL of deuterated solvent.

-

Instrumentation: 400 MHz or higher field strength NMR spectrometer.

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

Aromatic Protons: The molecule has two protons on the aromatic ring, which are chemically non-equivalent. They will appear as two singlets (or two doublets with a very small meta-coupling, J ≈ 2-3 Hz). Based on predictive models and data for similar structures, expect signals in the δ 6.5-7.5 ppm range.

-

Hydroxyl Protons: The three -OH protons will likely appear as three distinct, broad singlets between δ 8.0-10.0 ppm. Their chemical shift can be concentration and temperature-dependent. Adding a drop of D₂O will cause these peaks to disappear, confirming their assignment.

Expected ¹³C NMR Spectrum (in DMSO-d₆):

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-160 ppm).

-

C-Br (C5): The carbon directly attached to bromine will be shifted upfield due to the "heavy atom effect" and will likely appear around δ 100-110 ppm. [5] * C-OH (C1, C2, C3): These carbons will be significantly deshielded by the oxygen atoms, appearing in the δ 140-155 ppm range.

-

C-H (C4, C6): These carbons will be found in the typical aromatic region, likely between δ 110-125 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Causality: FTIR confirms the presence of key functional groups by detecting their characteristic vibrational frequencies.

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the dry, solid sample is placed directly on the ATR crystal.

-

Data Acquisition: Typically 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Expected Characteristic Peaks:

-

O-H Stretch: A very broad and strong absorption band in the region of 3500-3200 cm⁻¹, characteristic of intermolecularly hydrogen-bonded hydroxyl groups. [6]* Aromatic C-H Stretch: Weak to medium peaks just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). [7]* Aromatic C=C Stretch: Two or more sharp, medium-intensity peaks in the 1620-1450 cm⁻¹ region. [7]* C-O Stretch (Phenolic): A strong, sharp peak around 1200-1250 cm⁻¹.

-

C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

Causality: HPLC is the gold standard for determining the purity of a non-volatile organic compound. It separates the target compound from any starting materials, byproducts, or residual solvents.

Protocol (Reversed-Phase HPLC):

-

Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is standard for separating moderately polar compounds. [8][9]* Mobile Phase: A gradient elution is typically most effective.

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (to ensure sharp peaks by protonating the phenolic hydroxyls).

-

Solvent B: Acetonitrile or Methanol with 0.1% acid.

-

Example Gradient: Start with 95% A, ramp to 95% B over 15-20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis Diode Array Detector (DAD) set to monitor multiple wavelengths (e.g., 210 nm, 254 nm, and the λ_max around 280 nm).

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the initial mobile phase composition.

Expected Results: A pure sample should show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks (at a wavelength where all components absorb) should be >95% for a high-purity sample.

Differential Scanning Calorimetry (DSC): Thermal Properties

Causality: DSC provides quantitative information on thermal events, such as melting point and phase transitions, which are characteristic of a pure, crystalline compound.

Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of the dry sample into an aluminum DSC pan and hermetically seal it.

-

Heating Rate: A standard rate is 10 °C/min.

-

Atmosphere: Nitrogen purge gas (20-50 mL/min).

-

Temperature Program: Heat from room temperature to a temperature well above the expected melting point (e.g., 25°C to 160°C).

Expected Results: A sharp endothermic peak corresponding to the melting of the crystalline solid. The onset of this peak is typically reported as the melting point. For a pure compound, this peak should be sharp and narrow. The melting point should align with the literature value (118-122 °C). [3]Broad melting peaks can indicate the presence of impurities.

Conclusion and Future Outlook

The comprehensive characterization of 5-Bromobenzene-1,2,3-triol, achieved through a synergistic application of mass spectrometry, NMR and IR spectroscopy, HPLC, and DSC, provides the foundational data necessary for its confident application in advanced research. Each technique offers a unique and complementary piece of the structural puzzle, and together they create a self-validating system of analysis. The detailed protocols and expected outcomes described in this guide are designed to empower researchers to synthesize, purify, and verify this valuable chemical building block with a high degree of scientific rigor, paving the way for its successful integration into novel drug candidates and functional materials.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. akjournals.com [akjournals.com]

- 8. CA1113121A - Process for preparing pyrogallol - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Bromobenzene-1,2,3-triol

Introduction

5-Bromobenzene-1,2,3-triol, a halogenated derivative of pyrogallol, is an important chemical intermediate in the synthesis of novel materials and biologically active compounds. Its structure, featuring a benzene ring substituted with a bromine atom and three vicinal hydroxyl groups, provides a unique platform for creating complex molecules, from discotic liquid crystals to potent antibacterial agents. The precise characterization of this molecule is paramount for its effective use in research and development. This guide provides a comprehensive analysis of the expected spectroscopic data for 5-Bromobenzene-1,2,3-triol, offering a predictive framework for its identification and quality control. As a Senior Application Scientist, this document is structured to not only present data but to explain the underlying principles that govern the spectral outcomes, ensuring both technical accuracy and practical utility for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

The structure of 5-Bromobenzene-1,2,3-triol (C₆H₅BrO₃, Molecular Weight: ~205.01 g/mol ) dictates its characteristic spectral features.

-

Aromatic Core: The benzene ring provides a rigid scaffold and gives rise to characteristic signals in NMR, IR, and MS.

-

Hydroxyl Groups (-OH): The three adjacent hydroxyl groups are strong electron-donating groups by resonance. They significantly influence the electron density of the aromatic ring, which is reflected in the chemical shifts of the aromatic protons and carbons. In IR spectroscopy, these groups produce a prominent, broad absorption band due to hydrogen bonding.

-

Bromine Atom (-Br): As a halogen, bromine is an electron-withdrawing group by induction but an ortho-, para-director in electrophilic substitutions. Its most significant impact is in mass spectrometry, where its two stable isotopes (⁷⁹Br and ⁸¹Br) produce a distinctive M+2 isotopic pattern, providing unambiguous confirmation of its presence.

The combination of these features results in a unique spectroscopic fingerprint, which we will explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 5-Bromobenzene-1,2,3-triol, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A robust protocol is critical for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of purified 5-Bromobenzene-1,2,3-triol in approximately 0.6 mL of a suitable deuterated solvent.[1]

-

Causality: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Unlike CDCl₃, it readily dissolves the polar triol and, being a hydrogen bond acceptor, it slows down the chemical exchange of the hydroxyl protons, allowing them to be observed as distinct, often broad, signals.[1]

-

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard to reference the chemical shifts to 0.00 ppm.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A longer acquisition time is required due to the low natural abundance of ¹³C.

Predicted ¹H NMR Spectral Data

The symmetry of the molecule results in a simplified aromatic region. The three hydroxyl groups and the bromine atom deshield the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~9.0 - 9.5 (broad) | Singlet | 3H | -OH | Phenolic protons in DMSO-d₆ appear significantly downfield and are broadened due to hydrogen bonding and exchange. |

| ~7.0 - 7.2 | Singlet | 2H | Ar-H | The two aromatic protons (H-4 and H-6) are chemically equivalent due to the molecule's symmetry. They appear as a singlet. Their downfield shift relative to benzene (7.3 ppm) is a net result of the strong donating effect of the OH groups and the deshielding effect of the bromine.[2][3] |

Predicted ¹³C NMR Spectral Data

The carbon spectrum will show four distinct signals for the six aromatic carbons, reflecting the molecule's symmetry.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~145-150 | C1 / C3 | Carbons bearing hydroxyl groups are significantly deshielded. These two are equivalent.[4][5] |

| ~135-140 | C2 | The carbon bearing the third hydroxyl group, situated between the other two, will have a distinct chemical shift. |

| ~110-115 | C4 / C6 | These equivalent carbons are attached to hydrogen and are shielded by the adjacent hydroxyl groups. |

| ~100-105 | C5 | The carbon bearing the bromine atom (ipso-carbon) is significantly shielded by the halogen. |

Workflow for NMR Analysis

The following diagram outlines the logical workflow for acquiring and interpreting NMR data for structural elucidation.

Caption: Workflow for NMR spectroscopic analysis of 5-Bromobenzene-1,2,3-triol.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 5-Bromobenzene-1,2,3-triol is expected to be dominated by absorptions from the hydroxyl and aromatic moieties.

Experimental Protocol: KBr Pellet Method

This method is standard for acquiring high-quality IR spectra of solid samples.[6][7]

-

Material Preparation: Use spectroscopic grade Potassium Bromide (KBr). Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove absorbed moisture, which can cause significant interference in the spectrum.[8] Store in a desiccator.

-

Grinding: In an agate mortar, thoroughly grind 1-2 mg of the 5-Bromobenzene-1,2,3-triol sample. Add ~200 mg of the dried KBr and continue to grind the mixture until it is a fine, homogeneous powder.[6]

-

Causality: Thorough grinding is essential to reduce particle size and minimize light scattering (the Christiansen effect), which can distort the spectrum.

-

-

Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply 8-10 tons of pressure for several minutes.[8][9]

-

Trustworthiness: A successful pellet will be thin and transparent or translucent, ensuring that the IR beam can pass through with minimal scattering.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Data

The spectrum will provide a clear fingerprint of the compound's functional groups.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3500–3200 | Strong, Broad | O-H Stretch | Intermolecular H-bonding of the three -OH groups.[10][11] |

| 3100–3000 | Medium, Sharp | =C-H Stretch | Aromatic C-H stretching. |

| 1600–1585 & 1500-1400 | Medium-Strong | C=C Stretch | Aromatic ring stretching vibrations. |

| ~1250 | Strong | C-O Stretch | Phenolic C-O stretching.[10] |

| 1000-650 | Medium-Strong | =C-H Bend | Aromatic C-H out-of-plane bending. The specific frequency can hint at the substitution pattern. |

| ~600-500 | Weak-Medium | C-Br Stretch | Carbon-Bromine bond stretch. |

Diagram of IR Analysis Logic

This diagram illustrates the logical connections between observed IR peaks and functional group identification.

Caption: Logical flow from IR spectral features to functional group identification.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For halogenated compounds, MS is particularly diagnostic.

Experimental Protocol: GC-MS with Electron Ionization (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of volatile and semi-volatile organic compounds.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like acetone or ethyl acetate.[12]

-

GC Separation: Inject 1 µL of the sample solution into a GC equipped with a capillary column (e.g., HP-5ms).[13][14]

-

GC Conditions:

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Program: Start at 50°C, hold for 1 min, then ramp to 300°C at 10°C/min.

-

-

-

MS Detection (Electron Ionization): The eluting compound enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV is standard. This high energy ensures reproducible fragmentation patterns.[13]

-

Mass Analyzer: A quadrupole analyzer scans a mass range of m/z 40-400.

-

Data System: A data system records the abundance of each ion at its mass-to-charge ratio (m/z).

-

Predicted Mass Spectrum and Fragmentation

The presence of a single bromine atom is the most telling feature of the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[15][16] This results in any bromine-containing fragment appearing as a pair of peaks (doublet) of almost equal intensity, separated by 2 m/z units.

Table of Predicted Fragments:

| m/z (Mass/Charge) | Relative Abundance | Proposed Fragment Identity | Notes |

| 204 / 206 | High | [C₆H₅BrO₃]⁺˙ | Molecular Ion (M⁺) . The 1:1 intensity ratio of these two peaks is definitive proof of one bromine atom.[15][17] |

| 125 | Medium | [M - Br]⁺ | Loss of the bromine radical. |

| 97 | Medium | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment, a common fragmentation for phenols.[18][19] |

| 69 | Medium | [M - Br - 2CO]⁺ | Loss of a second CO molecule. |

| 79 / 81 | Low to Medium | [Br]⁺ | Bromine cation itself. |

Diagram of Predicted EI Fragmentation Pathway

This diagram visualizes the primary fragmentation steps for 5-Bromobenzene-1,2,3-triol under electron ionization.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. youtube.com [youtube.com]

- 4. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 7. shimadzu.com [shimadzu.com]

- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 9. azom.com [azom.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. scribd.com [scribd.com]

- 12. memphis.edu [memphis.edu]

- 13. mdpi.com [mdpi.com]

- 14. tdi-bi.com [tdi-bi.com]

- 15. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. ms isotopes: Br and Cl [employees.csbsju.edu]

- 18. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. m.youtube.com [m.youtube.com]

Introduction: Unveiling the Potential of 5-Bromobenzene-1,2,3-triol

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromobenzene-1,2,3-triol

5-Bromobenzene-1,2,3-triol is an organic compound featuring a benzene ring substituted with three hydroxyl (-OH) groups and a bromine atom (Br), corresponding to the molecular formula C₆H₅BrO₃.[1][2] This molecular architecture, combining the hydrogen-bonding capacity of a triol with the electrophilic character imparted by the bromine, positions it as a compound of significant interest in synthetic chemistry, medicinal research, and materials science.[1] Its potential applications are diverse, ranging from a building block for complex polycyclic aromatic hydrocarbons to a scaffold for developing derivatives with antimicrobial and antioxidant properties.[1]

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's fundamental physicochemical properties is not merely academic; it is a prerequisite for translation from the laboratory to real-world applications. Among the most critical of these properties are solubility and stability. These two parameters govern a compound's formulation, delivery, biological activity, and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to characterize the solubility and stability of 5-Bromobenzene-1,2,3-triol, offering field-proven insights into experimental design and data interpretation.

Part 1: The Solubility Profile of 5-Bromobenzene-1,2,3-triol

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug development and chemical synthesis. It directly influences bioavailability, formulation strategies, and purification processes.[3] The structure of 5-Bromobenzene-1,2,3-triol—with its three polar hydroxyl groups—suggests a propensity for solubility in polar solvents through hydrogen bonding.[1] However, the benzene ring and bromine atom introduce a degree of lipophilicity that must also be considered.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The gold-standard technique for determining equilibrium solubility is the shake-flask method, valued for its simplicity and reliability.[4][5] It is designed to ensure that the solvent becomes fully saturated with the compound, providing a true measure of its solubility at a given temperature.

Methodology:

-

Preparation: Add an excess amount of solid 5-Bromobenzene-1,2,3-triol to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The presence of undissolved solid is essential to confirm that equilibrium has been reached.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Separation: Immediately filter the supernatant using a syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Quantification: Analyze the concentration of 5-Bromobenzene-1,2,3-triol in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[4] Construct a calibration curve with known concentrations to ensure accurate quantification.

Causality Behind the Protocol: This method is self-validating because the continued presence of solid material at the end of the experiment confirms that the solution is saturated. By maintaining a constant temperature and allowing sufficient time for equilibration, the measurement reflects the true thermodynamic solubility limit of the compound in that specific solvent system.

Data Presentation: Expected Solubility Profile

While extensive empirical data for 5-Bromobenzene-1,2,3-triol is not widely published, its structural features allow for a scientifically grounded prediction of its solubility behavior. One source indicates a water solubility of approximately 27 g/L at 25°C.[6]

| Solvent System | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Moderate to High (e.g., ~27 g/L[6]) | The three hydroxyl groups can form strong hydrogen bonds with water molecules. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Likely similar to or slightly higher than water | The phenolic hydroxyl groups are weakly acidic; at pH 7.4, a small fraction may deprotonate, increasing polarity and solubility. |

| Ethanol / Methanol | Polar Protic | High | These solvents act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl groups. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a strong hydrogen bond acceptor and can effectively dissolve a wide range of polar and nonpolar compounds. |

| Ethyl Acetate | Moderately Polar | Moderate | Offers some polarity to interact with the hydroxyl groups but is less effective than protic solvents. |

| Hexane | Nonpolar | Low to Very Low | The high polarity of the triol moiety is incompatible with the nonpolar nature of hexane. |

Visualization: Factors Influencing Solubility

Caption: Key determinants of the solubility of 5-Bromobenzene-1,2,3-triol.

Part 2: Stability Profile and Forced Degradation Studies

Understanding a molecule's stability is crucial for determining its shelf-life, storage conditions, and potential degradation products, which could be inactive or even harmful.[7] Forced degradation, or stress testing, is an essential component of pharmaceutical development designed to accelerate the degradation process to identify likely degradation pathways and validate the specificity of analytical methods.[8][9] This process involves exposing the compound to conditions more severe than those it would encounter during normal handling and storage.[10][11]

Experimental Protocol: Forced Degradation Workflow

The protocol for forced degradation subjects the active pharmaceutical ingredient (API) to stress from hydrolysis, oxidation, heat, and light, as outlined in International Council for Harmonisation (ICH) guidelines.[9][11] Phenolic compounds, in particular, are known to be susceptible to oxidation and degradation under basic conditions.[12][13]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 5-Bromobenzene-1,2,3-triol in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a defined period (e.g., 2-8 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and maintain at room temperature. Due to the sensitivity of phenols to base, this reaction is often rapid.

-

Oxidation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.

-

Thermal Degradation: Heat the stock solution at 60-80°C. A solid-state thermal stress test should also be performed on the powder form of the compound.

-

Photodegradation: Expose the stock solution to a light source that meets ICH Q1B specifications for a defined duration. A dark control sample should be run in parallel.

-

-

Sample Quenching and Analysis: At appropriate time points, withdraw samples. For acid and base hydrolysis, neutralize the solution before analysis. Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed without being subsequently degraded themselves.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in all chromatograms, ensuring that no degradation products are co-eluting.

Causality Behind the Protocol: This systematic approach ensures that all major degradation pathways are investigated.[9] By creating degradation products deliberately, we can develop and validate an analytical method that can separate and quantify these impurities, which is essential for monitoring the stability of the final product over its entire lifecycle.[8]

Visualization: Forced Degradation Experimental Workflow

Caption: Workflow for a comprehensive forced degradation study.

Data Presentation: Expected Stability Profile

This table summarizes the likely stability characteristics of 5-Bromobenzene-1,2,3-triol based on the general behavior of phenolic compounds.

| Stress Condition | Expected Stability | Rationale and Likely Degradants |

| Acidic (0.1 N HCl, Heat) | Likely Stable | Phenolic compounds and ether linkages (not present here) are generally stable to acid hydrolysis.[12][13] Minimal degradation is expected. |

| Basic (0.1 N NaOH) | Highly Labile | The phenolic hydroxyl groups are acidic and will be deprotonated. The resulting phenoxide ions are highly susceptible to oxidation, often leading to colored quinone-type structures and polymerization.[13] |

| Oxidative (H₂O₂) | Labile | The electron-rich aromatic ring, activated by three hydroxyl groups, is prone to oxidation. This can lead to the formation of quinones, ring-opening products, or further hydroxylation. |

| Thermal | Moderately Stable | Stability will depend on the melting point (118-122°C[14][15]). Degradation may occur at temperatures approaching or exceeding the melting point. |

| Photolytic | Potentially Labile | Aromatic systems can absorb UV light, which may induce degradation through radical mechanisms. The extent of degradation needs to be determined experimentally. |

Synthesizing the Data: The Interplay of Solubility and Stability

The data gathered from solubility and stability studies are not independent; they are critically intertwined and form the basis for formulation development and risk assessment. For example, while increasing the pH of a formulation might improve the aqueous solubility of 5-Bromobenzene-1,2,3-triol (by deprotonating the phenolic groups), the stability data clearly warns that this will likely lead to rapid oxidative degradation.[13]

This understanding drives key decisions:

-

Formulation Development: A suitable pH range must be identified that balances solubility and stability. This might involve using co-solvents or excipients to enhance solubility in a pH range where the molecule is stable.

-

Packaging and Storage: If the compound is sensitive to light and oxidation, it must be stored in amber, airtight containers, possibly under an inert atmosphere (e.g., nitrogen). Recommended storage is often refrigerated (2-8°C) in the dark.[14]

-

Analytical Method Development: The forced degradation studies are paramount for creating an HPLC method that can separate the parent compound from all potential degradation products, ensuring accurate quality control.[8]

Visualization: Integrating Physicochemical Data into Drug Development

Caption: Integration of solubility and stability data into development decisions.

Conclusion

A comprehensive characterization of the solubility and stability of 5-Bromobenzene-1,2,3-triol is fundamental to unlocking its scientific and therapeutic potential. The methodologies described in this guide—from the shake-flask method for solubility to a systematic forced degradation study for stability—provide a robust framework for generating the critical data required by researchers and drug developers. The inherent properties of its phenolic triol structure suggest high solubility in polar solvents but also a significant liability to oxidative and base-catalyzed degradation. By understanding these characteristics early in the development process, scientists can design effective formulations, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of any resulting product.

References

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Bioprocess International.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Emery Pharma.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.

- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Springer.

- 5-Bromobenzene-1,2,3-triol. (n.d.). Smolecule.

- 5-Bromobenzene-1,2,3-triol. (n.d.). CymitQuimica.

- The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. (2023, April 25). National Institutes of Health.

- Aqueous Solubility of Some Natural Phenolic Compounds. (n.d.). CORE.

- 16492-75-4 | 5-Bromobenzene-1,2,3-triol. (n.d.). HFC.

- 5-Bromobenzene-1,2,3-triol | 16492-75-4. (n.d.). Sigma-Aldrich.

- Stability in total phenolic compounds of the ethanolic extract under various conditions. (n.d.). ResearchGate.

- Stability of Phenolic Compounds in Grape Stem Extracts. (n.d.). National Institutes of Health.

- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (n.d.). MDPI.

- Effect of pH on the Stability of Plant Phenolic Compounds. (n.d.). SciSpace.

- Studies on the Solubility of Phenolic Compounds. (n.d.). Biblioteca Digital do IPB.

- (PDF) Studies on the solubility of phenolic compounds. (n.d.). ResearchGate.

- Aqueous Solubility of Some Natural Phenolic Compounds. (n.d.). ACS Publications.

- 16492-75-4 | 5-Bromobenzene-1,2,3-triol. (n.d.). HFC.

- 1,2,3-bencenotriol, 5-broMo- 16492-75-4 wiki. (n.d.). Guidechem.

Sources

- 1. Buy 5-Bromobenzene-1,2,3-triol | 16492-75-4 [smolecule.com]

- 2. 5-Bromobenzene-1,2,3-triol | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. guidechem.com [guidechem.com]

- 7. acdlabs.com [acdlabs.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]

- 14. hurawalhi.com [hurawalhi.com]

- 15. s3.smu.edu [s3.smu.edu]

An In-depth Technical Guide to the Electrophilic Bromination of Benzene-1,2,3-triol (Pyrogallol)

Introduction: The Unique Reactivity of Pyrogallol in Electrophilic Aromatic Substitution

Benzene-1,2,3-triol, commonly known as pyrogallol, is a highly activated aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and drug development.[1][2] Its three vicinal hydroxyl groups dramatically influence the electron density of the benzene ring, rendering it exceptionally susceptible to electrophilic aromatic substitution (EAS). This guide provides a comprehensive technical overview of the electrophilic bromination of pyrogallol, a reaction that, while seemingly straightforward, requires careful control to achieve desired regioselectivity and prevent unwanted side reactions.

The hydroxyl (-OH) group is a potent activating group in EAS, directing incoming electrophiles to the ortho and para positions.[3][4][5][6] This is due to the +M (mesomeric) effect, where the lone pairs on the oxygen atom are delocalized into the benzene ring, increasing the electron density at these positions.[6][7] In pyrogallol, the synergistic effect of three hydroxyl groups results in a highly nucleophilic aromatic system, making its reaction with electrophiles like bromine extremely facile, often proceeding without the need for a Lewis acid catalyst.[7][8] However, this high reactivity also presents challenges, primarily the propensity for polysubstitution and oxidation.[9]

This guide will delve into the mechanistic intricacies of pyrogallol bromination, provide detailed experimental protocols for achieving selective bromination, discuss the expected regiochemical outcomes, and present a framework for the characterization of the resulting brominated products.

Mechanistic Considerations: Directing Effects and Intermediate Stability

The electrophilic bromination of pyrogallol follows the general mechanism of electrophilic aromatic substitution, which proceeds via a two-step process:

-

Formation of the Sigma Complex (Arenium Ion): The π-electron system of the pyrogallol ring acts as a nucleophile, attacking the electrophilic bromine species (e.g., Br₂ or a protonated N-bromosuccinimide). This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[8][10][11][12]

-

Deprotonation and Aromatization: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the brominated product.[8][10][11]

The regioselectivity of the reaction is determined by the directing effects of the three hydroxyl groups. In pyrogallol, the positions ortho and para to each hydroxyl group are activated. The position C4 is para to the C1-hydroxyl group and ortho to the C2-hydroxyl group. The position C6 is ortho to the C1-hydroxyl group. The position C5 is meta to the C1- and C3-hydroxyl groups and para to the C2-hydroxyl group. The interplay of these activating effects, along with steric hindrance, dictates the preferred sites of bromination.

Based on the principles of EAS, the positions C4 and C6 are the most activated and sterically accessible for electrophilic attack. The C5 position is also activated, but to a lesser extent. Therefore, the expected major products of monobromination and dibromination are 4-bromopyrogallol and 4,6-dibromopyrogallol, respectively.

// Reactants Pyrogallol [label=<

Benzene-1,2,3-triol (Pyrogallol)

Benzene-1,2,3-triol (Pyrogallol)

>]; Br2 [label="Br-Br"];

// Intermediates and Products Sigma_Complex [label=<

Sigma Complex (Arenium Ion) Resonance Stabilized>]; Product [label=<

Brominated Pyrogallol

Brominated Pyrogallol

>]; HBr [label="H-Br"];

// Reaction Pathway Pyrogallol -> Sigma_Complex [label=<Attack by π-system Slow, Rate-determining step>]; Br2 -> Sigma_Complex; Sigma_Complex -> Product [label=<Deprotonation Fast, Aromatization>]; Sigma_Complex -> HBr; }

Figure 1: General mechanism of electrophilic bromination of pyrogallol.

A critical challenge in the bromination of pyrogallol is its susceptibility to oxidation, which can lead to the formation of colored quinone-type byproducts.[9] This is particularly prevalent under basic or neutral conditions. Therefore, conducting the reaction under acidic conditions and at low temperatures can help to mitigate oxidation. The use of milder brominating agents, such as N-bromosuccinimide (NBS), can also offer better control over the reaction compared to molecular bromine.[6]

Experimental Protocols

The following protocols are provided as a general guide for the selective bromination of pyrogallol. It is recommended to perform small-scale trial reactions to optimize conditions for specific desired outcomes.

Protocol 1: Synthesis of 4-Bromobenzene-1,2,3-triol (Monobromination)

This protocol aims for the selective monobromination of pyrogallol at the C4 position using N-bromosuccinimide as a mild brominating agent.

Materials:

-

Benzene-1,2,3-triol (Pyrogallol)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Sodium sulfite

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrogallol (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve N-bromosuccinimide (1.0 eq) in anhydrous acetonitrile.

-

Add the NBS solution dropwise to the pyrogallol solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add one drop of concentrated hydrochloric acid as a catalyst.[13]

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any remaining NBS.

-

Pour the mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-bromobenzene-1,2,3-triol.

Protocol 2: Synthesis of 4,6-Dibromobenzene-1,2,3-triol (Dibromination)

This protocol is designed for the dibromination of pyrogallol using molecular bromine in a less polar solvent to control the reaction.

Materials:

-

Benzene-1,2,3-triol (Pyrogallol)

-

Molecular bromine (Br₂)

-

Glacial acetic acid

-

Deionized water

-

Sodium bisulfite

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask fitted with a dropping funnel, magnetic stirrer, and a gas outlet connected to a trap containing a sodium thiosulfate solution, dissolve pyrogallol (1.0 eq) in glacial acetic acid.

-

Cool the flask to 0-5 °C in an ice-water bath.

-

Dissolve molecular bromine (2.0 eq) in glacial acetic acid and place it in the dropping funnel.

-

Add the bromine solution dropwise to the pyrogallol solution over a period of 1 hour, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into a beaker containing ice-water.

-

Add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color of excess bromine disappears.

-

The precipitated product can be collected by vacuum filtration and washed with cold water.

-

Alternatively, the aqueous mixture can be extracted with dichloromethane (3 x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 4,6-dibromobenzene-1,2,3-triol.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).